

A Comparative Guide to the Biological Activities of 5-Bromo-2-methoxybenzaldehyde Analogs

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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313

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This guide provides an objective comparison of the biological performance of various analogs of **5-Bromo-2-methoxybenzaldehyde**, a versatile scaffold in medicinal chemistry. The following sections summarize quantitative data from experimental studies, detail the methodologies of key biological assays, and visualize relevant pathways and workflows to support further research and development in this area.

Comparative Analysis of Biological Activity

The derivatives of **5-Bromo-2-methoxybenzaldehyde** have been explored for a range of therapeutic applications, with significant findings in anticancer, antimicrobial, and anti-inflammatory activities. The structural modifications of the parent molecule have shown to profoundly influence its biological efficacy.

Anticancer Activity

The cytotoxic effects of **5-Bromo-2-methoxybenzaldehyde** analogs have been evaluated against various cancer cell lines. A notable study synthesized a series of novel benzofuran-based 1,2,3-triazole conjugates from a **5-bromo-2-methoxybenzaldehyde** derivative and assessed their in vitro anticancer activity against human lung (A-549) and cervical (HeLa) cancer cell lines using the MTT assay. The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are presented below.

Table 1: Anticancer Activity of 5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Analogs[1]

Compound ID	Substitution on Triazole Ring	A-549 IC50 (nM)	HeLa IC50 (nM)
6d	2-fluorobenzyl	40.42 ± 3.42	29.12 ± 1.69
6e	3-fluorobenzyl	51.21 ± 4.11	42.17 ± 3.28
6g	2-chlorobenzyl	69.34 ± 5.23	58.63 ± 4.81
6o	2-methoxybenzyl	83.16 ± 6.18	71.29 ± 5.46
6u	2-(trifluoromethyl)benzyl	38.15 ± 2.97	27.45 ± 2.13
Doxorubicin (Standard)	-	43.7 ± 2.98	31.37 ± 2.11

Data presented as mean ± standard deviation.

The study found that the analog with a 2-(trifluoromethyl)benzyl substitution on the triazole ring (6u) exhibited the most potent anticancer activity, with IC50 values lower than the standard drug, doxorubicin, against both cell lines.[1]

Antimicrobial Activity

Schiff base derivatives are a prominent class of compounds synthesized from aldehydes and amines, often exhibiting significant antimicrobial properties. While specific data for a wide range of **5-Bromo-2-methoxybenzaldehyde** Schiff bases is limited in the reviewed literature, studies on structurally similar compounds, such as those derived from 5-bromosalicylaldehyde, provide valuable insights into their potential antimicrobial spectrum. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial activity.

Table 2: Antimicrobial Activity of Schiff Base Analogs of Brominated Salicylaldehydes

Compound/Analog	Test Organism	MIC (µg/mL)	Reference
Schiff base of 5-bromosalicylaldehyde and 2-aminopyridine	Staphylococcus aureus	0.625 (in DMF)	[2]
Escherichia coli		2.5 (in DMF)	[2]
Mn(II) complex of 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol	Staphylococcus aureus	-	[3]
Escherichia coli	-	[3]	

Note: The data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

The synthesis of metal complexes with Schiff bases has been shown to enhance their antimicrobial activity.[4][5] For instance, a study on Schiff bases derived from 5-bromosalicylaldehyde and p-toluidine showed that their metal complexes exhibited notable antibacterial activity.[6]

Anti-inflammatory Activity

The anti-inflammatory potential of **5-Bromo-2-methoxybenzaldehyde** analogs has been investigated, with a focus on their ability to modulate key inflammatory pathways. A study on 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), a structurally related compound, demonstrated its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition was attributed to the inactivation of the ERK, p38, and NF-κB signaling pathways.[7]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:[1][8][9]

- Cell Seeding: Cancer cells (e.g., A-549 or HeLa) are seeded in a 96-well plate at a density of approximately 1×10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: The cells are then treated with various concentrations of the **5-Bromo-2-methoxybenzaldehyde** analogs for a specified duration (typically 24, 48, or 72 hours). Control wells with untreated cells and a standard drug (e.g., doxorubicin) are also included.
- MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol:[2][10][11][12][13]

- Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are

then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1.5×10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5×10^5 CFU/mL in each well.
- **Inoculation:** Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
- **Incubation:** The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

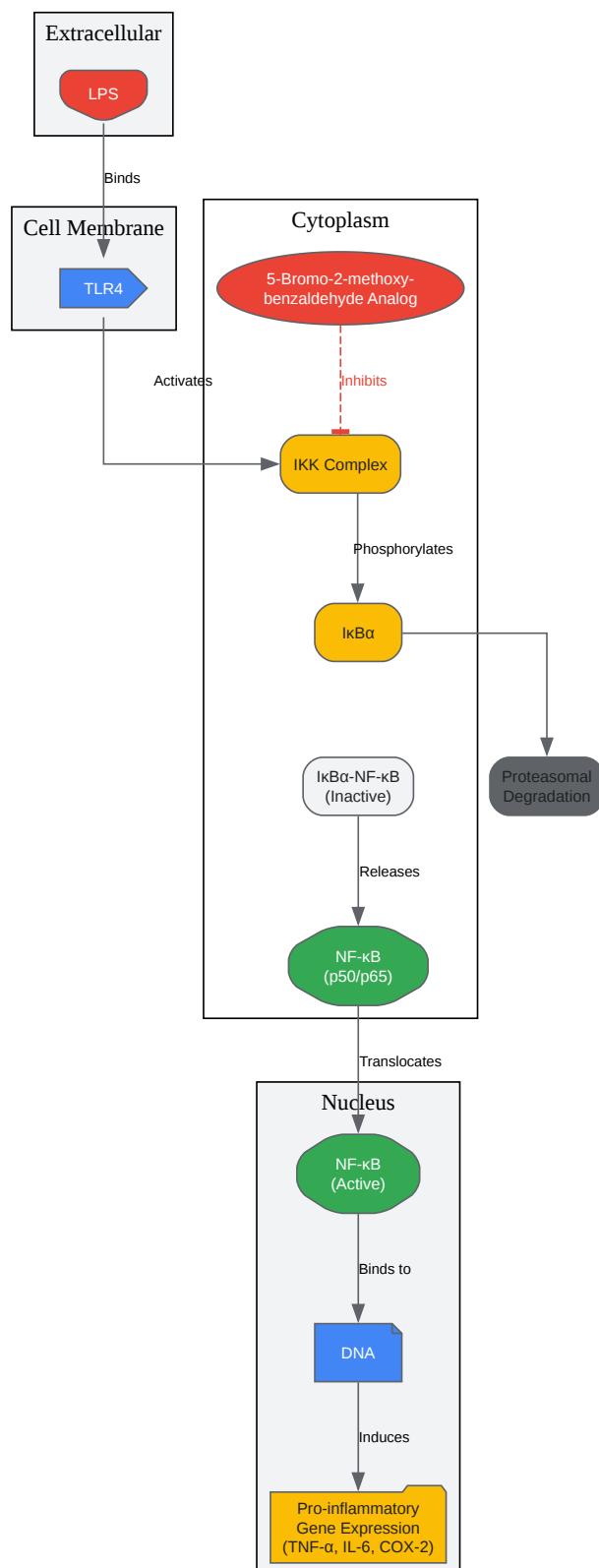
Visualizations

Diagrams illustrating key experimental workflows and signaling pathways are provided below using the DOT language for Graphviz.



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Caption: Workflow of the MTT assay for determining the anticancer activity of **5-Bromo-2-methoxybenzaldehyde** analogs.



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Caption: Inhibition of the NF-κB signaling pathway by a **5-Bromo-2-methoxybenzaldehyde** analog.

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